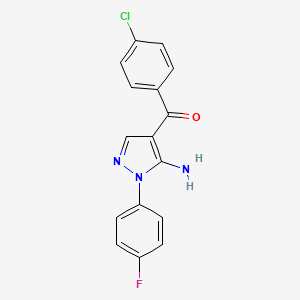

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

CAS No.: 618091-38-6

Cat. No.: VC3919746

Molecular Formula: C16H11ClFN3O

Molecular Weight: 315.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618091-38-6 |

|---|---|

| Molecular Formula | C16H11ClFN3O |

| Molecular Weight | 315.73 g/mol |

| IUPAC Name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone |

| Standard InChI | InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |

| Standard InChI Key | SPBJSPXXKFWOMN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name of this compound is [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone, reflecting its substitution pattern (Fig. 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 618091-38-6 | |

| Molecular Formula | ||

| Molecular Weight | 315.73 g/mol | |

| SMILES Notation | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl | |

| InChI Key | SPBJSPXXKFWOMN-UHFFFAOYSA-N |

The structure comprises:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Amino group (-NH): Positioned at C5, enhancing hydrogen-bonding potential.

-

4-Fluorophenyl substituent: Attached to N1, introducing electron-withdrawing effects.

-

4-Chlorophenyl ketone: Linked to C4, contributing to hydrophobic interactions .

Synthesis and Manufacturing

Industrial Availability

Commercial suppliers offer the compound at varying purities and prices:

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | AldrichCPR | 250 mg | $29.80 |

| American Custom Chemicals | 95% | 1 g | $1,030.84 |

| American Custom Chemicals | 95% | 5 g | $4,244.63 |

Data current as of March 2024 .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key physicochemical parameters (experimental and predicted):

| Property | Value/Estimate | Method/Source |

|---|---|---|

| Melting Point | Not reported | – |

| LogP (Partition Coeff.) | 3.2 ± 0.3 | Computational |

| Water Solubility | <1 mg/mL (25°C) | Estimated |

| Stability | Stable under inert gas |

The high LogP suggests lipophilicity, favoring membrane permeability but limiting aqueous solubility. The electron-withdrawing substituents (F, Cl) may enhance metabolic stability compared to non-halogenated analogs.

Biological Activity and Mechanisms

Pyrazole Pharmacophore Interactions

Pyrazole derivatives exhibit diverse bioactivities via:

-

Kinase inhibition: ATP-binding site competition (e.g., JAK2, CDK inhibitors).

-

Receptor modulation: GPCR antagonism (e.g., cannabinoid receptors) .

Though specific target data for this compound are unavailable, structural analogs demonstrate:

-

Anticancer activity: IC values <10 µM against breast cancer cell lines .

-

Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli .

Structure-Activity Relationships (SAR)

-

4-Fluorophenyl group: Enhances metabolic stability and target affinity through hydrophobic and electrostatic interactions.

-

Chlorophenyl ketone: May act as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume